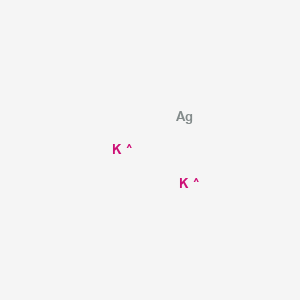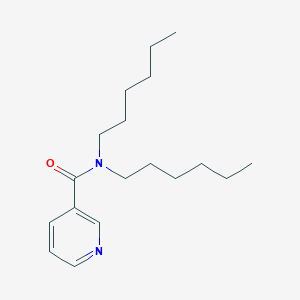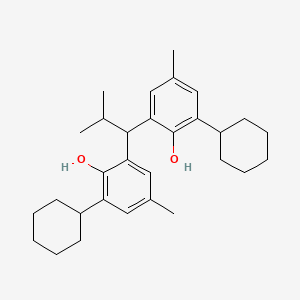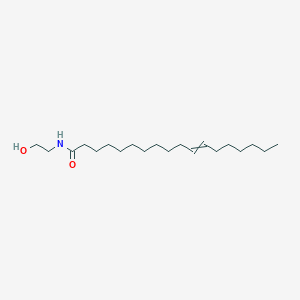
1,1,1,2,4,4-Hexafluorobutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1,2,4,4-Hexafluorobutane is a highly fluorinated hydrocarbon with the molecular formula C₄H₄F₆. It is a colorless, odorless gas that is used in various industrial applications due to its unique chemical properties. The compound is known for its stability and resistance to chemical reactions, making it valuable in specialized applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1,1,2,4,4-Hexafluorobutane can be synthesized through several methods. One common method involves the reaction of 1,1,1-trifluoro-2,2-dichloroethane with copper and an amine, followed by hydrogenation to produce 1,1,1,4,4,4-hexafluorobutane . Another method involves the reaction of hexafluoropropylene with trichloromethane to generate 1,1,1-trichloro-2,2,3,4,4,4-hexafluorobutane, which is then further processed to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The process often includes the use of catalysts and specific reaction conditions to ensure high yield and purity. The compound is produced in specialized facilities equipped to handle fluorinated hydrocarbons safely and efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,1,2,4,4-Hexafluorobutane undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in halogen exchange reactions where fluorine atoms are replaced by other halogens.
Reduction Reactions: It can be reduced to form other fluorinated hydrocarbons.
Oxidation Reactions: Although less common, it can undergo oxidation under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Typically involve halogenating agents such as chlorine or bromine.
Reduction Reactions: Often use hydrogen gas in the presence of a catalyst.
Oxidation Reactions: Require strong oxidizing agents and controlled environments.
Major Products Formed
Substitution Reactions: Produce various halogenated derivatives.
Reduction Reactions: Yield other fluorinated hydrocarbons.
Oxidation Reactions: Can produce partially oxidized fluorinated compounds.
Applications De Recherche Scientifique
1,1,1,2,4,4-Hexafluorobutane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a solvent for specialized reactions.
Biology: Employed in studies involving fluorinated compounds and their biological interactions.
Medicine: Investigated for potential use in drug delivery systems due to its stability and inertness.
Industry: Utilized as a refrigerant, blowing agent, and in the production of fluorinated polymers.
Mécanisme D'action
The mechanism of action of 1,1,1,2,4,4-Hexafluorobutane involves its interaction with molecular targets through its fluorinated structure. The compound’s stability and resistance to chemical reactions make it an effective agent in various applications. Its molecular pathways often involve interactions with other fluorinated compounds and catalysts, leading to desired chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,1,4,4,4-Hexafluorobutane: Similar in structure but differs in the position of fluorine atoms.
Hexafluoro-2-butene: An unsaturated fluorinated hydrocarbon with different industrial applications.
1,1,3,4-Tetrachloro-1,2,2,3,4,4-hexafluorobutane: Contains additional chlorine atoms, leading to different chemical properties.
Uniqueness
1,1,1,2,4,4-Hexafluorobutane is unique due to its specific fluorination pattern, which imparts distinct chemical stability and resistance to reactions. This makes it particularly valuable in applications requiring inert and stable compounds.
Propriétés
Numéro CAS |
158421-88-6 |
|---|---|
Formule moléculaire |
C4H4F6 |
Poids moléculaire |
166.06 g/mol |
Nom IUPAC |
1,1,1,2,4,4-hexafluorobutane |
InChI |
InChI=1S/C4H4F6/c5-2(1-3(6)7)4(8,9)10/h2-3H,1H2 |
Clé InChI |
KIFYAQPZNKSBSP-UHFFFAOYSA-N |
SMILES canonique |
C(C(C(F)(F)F)F)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


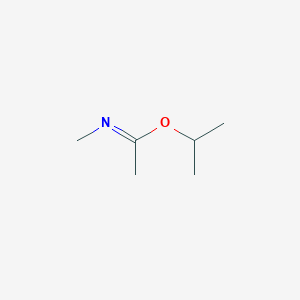

![2,4-Dichloro-1-[ethoxy(methylsulfinyl)phosphoryl]oxybenzene](/img/structure/B14270734.png)
![2,2-Dimethyl-N~1~-[(oxolan-3-yl)methyl]propane-1,3-diamine](/img/structure/B14270751.png)


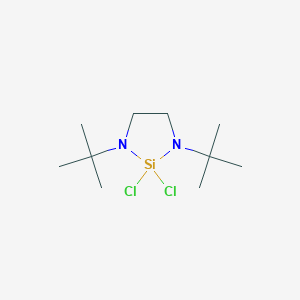

![2-[2-(6-Chloropyridazin-3-yl)hydrazinylidene]pentanedioic acid](/img/structure/B14270778.png)
